Tyrosinase Inhibition Potency: 6-Hydroxy-L-Tryptophan is a Competitive Inhibitor, While 5-Hydroxytryptophan Serves as a Substrate
6-Hydroxy-L-tryptophan competitively inhibits tyrosinase from Agaricus bisporus with an IC50 value of 0.23 mM [1]. In contrast, 5-hydroxytryptophan (5-HTP) does not inhibit tyrosinase; it is oxidized by the enzyme to form melanin-like pigments, functioning as a substrate rather than an inhibitor [2].
| Evidence Dimension | Tyrosinase Inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 0.23 mM |
| Comparator Or Baseline | 5-Hydroxytryptophan (5-HTP) — no inhibitory activity; acts as substrate for melanin production |
| Quantified Difference | Inhibitor vs. substrate functional divergence; 0.23 mM inhibitory potency vs. no detectable inhibition |
| Conditions | Agaricus bisporus tyrosinase; Lineweaver-Burk kinetic analysis |
Why This Matters
This functional divergence dictates mutually exclusive research applications: 6-HTP as a melanogenesis inhibitor tool, whereas 5-HTP is used as a precursor in serotonin biosynthesis or melanin production studies.
- [1] Ishihara A, Sugai N, Bito T, Ube N, Ueno K, Okuda Y, Fukushima-Sakuno E. Isolation of 6-hydroxy-L-tryptophan from the fruiting body of Lyophyllum decastes for use as a tyrosinase inhibitor. Biosci Biotechnol Biochem. 2019;83(10):1800-1805. View Source
- [2] d'Ischia M, Napolitano A, Prota G. Peroxidase as an alternative to tyrosinase in the oxidative polymerization of 5,6-dihydroxyindoles to melanin(s). Biochim Biophys Acta. 1991;1073(2):423-430. (Also: Prota G. Involvement of 5-hydroxytryptophan in Melanogenesis. In: Melanins and Melanogenesis. Academic Press; 1992.) View Source
